molecular formula C17H12FN3O3S B2398071 2-(4-fluorophenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide CAS No. 941941-37-3

2-(4-fluorophenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide

Cat. No. B2398071
CAS RN: 941941-37-3
M. Wt: 357.36
InChI Key: PZQVLGBHFBETOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 2-(4-fluorophenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide can be represented by the SMILES string: c1cc(ccc1CC(=O)Nc2nc(cs2)c3ccc(cc3)N+[O-])F .

Scientific Research Applications

Conclusion

2-(4-fluorophenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide: holds promise across diverse fields, from medicine to materials science. Its unique structure and properties continue to inspire research and innovation. If you need further details or have additional questions, feel free to ask! 😊

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properties

IUPAC Name

2-(4-fluorophenyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O3S/c18-13-5-1-11(2-6-13)9-16(22)20-17-19-15(10-25-17)12-3-7-14(8-4-12)21(23)24/h1-8,10H,9H2,(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZQVLGBHFBETOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide

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